molecular formula C15H26O B12584462 4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol CAS No. 648894-36-4

4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol

Cat. No.: B12584462
CAS No.: 648894-36-4
M. Wt: 222.37 g/mol
InChI Key: ZTQMRBJDJUGQOM-UHFFFAOYSA-N
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Description

4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol is a bicyclic monoterpenoid alcohol characterized by a bicyclo[2.2.1]heptane (norbornane) core substituted with an ethyl group at the 5-position and a cyclohexanol moiety at the 2-position. This structure confers unique steric and electronic properties, making it a candidate for applications in pharmaceuticals, fragrances, and materials science.

Properties

CAS No.

648894-36-4

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

4-(5-ethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

InChI

InChI=1S/C15H26O/c1-2-10-7-13-8-12(10)9-15(13)11-3-5-14(16)6-4-11/h10-16H,2-9H2,1H3

InChI Key

ZTQMRBJDJUGQOM-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2CC1CC2C3CCC(CC3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps involve the introduction of the ethyl group and the hydroxyl group on the cyclohexane ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality. Industrial methods also focus on optimizing the use of raw materials and minimizing waste.

Chemical Reactions Analysis

Types of Reactions

4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The ethyl group or the hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: It is used as a model compound to study the reactivity and stability of bicyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The rigid bicyclic structure may also play a role in stabilizing certain conformations of biological molecules, thereby affecting their function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound A : 4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexan-1-ol (CAS 66068-84-6)
  • Molecular Formula : C₁₆H₂₈O
  • Substituents : Three methyl groups at the 5,5,6-positions of the bicyclo[2.2.1]heptane core.
  • Key Properties :
    • Henry’s Law Constant (HLC): 6.1×10⁻¹ atm·m³/mol at 25°C, indicating moderate volatility compared to simpler alcohols .
    • Applications: Used in fragrances (e.g., "sandalwood 803") due to its stable, woody odor profile .
Compound B : 5-Bicyclo[2.2.1]hept-2-yl-2,4-dimethylpent-2-en-1-ol (CAS 93893-52-8)
  • Molecular Formula : C₁₄H₂₄O
  • Substituents: A pentenol chain with methyl groups at positions 2 and 4, attached to the bicyclo[2.2.1]heptane core.
  • Key Properties: Lower molecular weight (208.34 g/mol) compared to the target compound, suggesting higher volatility. Potential Use: Intermediate in synthesizing bioactive molecules, though specific pharmacological data are unreported .
Compound C : Pharmacologically Active Analogs (WO 2022122773 A1)
  • Example Structure: 4-(2-Fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives.
  • Substituents : Fluorine, methoxy, and carbamoyl groups enhance binding to RXFP1 receptors.
  • Key Findings :
    • Demonstrated efficacy as RXFP1 modulators for heart failure treatment in preclinical models.
    • Highlights the importance of electronegative substituents (e.g., fluorine) for target engagement .

Physical and Chemical Property Comparison

Property Target Compound (Ethyl Substituent) Compound A (Trimethyl) Compound B (Pentenol Chain)
Molecular Formula C₁₅H₂₆O (estimated*) C₁₆H₂₈O C₁₄H₂₄O
Molecular Weight ~222.37 g/mol* 236.39 g/mol 208.34 g/mol
Henry’s Law Constant Not reported 6.1×10⁻¹ atm·m³/mol Not reported
Volatility Likely lower than Compound B Moderate High
Applications Hypothesized: Fragrance/drug intermediate Fragrance industry Synthetic intermediate

*Note: Estimated based on structural similarity to Compound A.

Key Research Findings and Implications

Substituent Effects on Solubility :

  • The ethyl group in the target compound may reduce water solubility compared to methyl-substituted analogs (e.g., Compound A) due to increased hydrophobicity.
  • Compound A’s HLC data suggests that alkyl substituents enhance atmospheric persistence, a trait relevant for fragrance longevity .

Pharmacological Potential: Compound C’s RXFP1 modulation underscores the role of bicyclo[2.2.1]heptane derivatives in drug discovery. The target compound’s ethyl group could be optimized for similar receptor interactions by introducing polar functional groups .

Synthetic Challenges :

  • Steric hindrance from the bicyclo[2.2.1]heptane core complicates synthetic modifications. Photoelectrochemical decarboxylative coupling (as in Compound C’s synthesis) offers a viable route for functionalization .

Biological Activity

4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol is a compound of interest due to its structural characteristics and potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, drawing from various studies and research findings.

Chemical Structure and Properties

The molecular formula of 4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol is C15H24OC_{15}H_{24}O with a molecular weight of approximately 224.36 g/mol. Its structure features a bicyclic framework that contributes to its unique biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization processes. While specific synthetic routes may vary, the general approach includes:

  • Formation of the bicyclic core : Utilizing starting materials such as bicyclo[2.2.1]heptane derivatives.
  • Functionalization : Introducing hydroxyl groups through reduction or substitution reactions.

Pharmacological Properties

Research indicates that compounds with similar bicyclic structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that bicyclic compounds possess significant antimicrobial properties, potentially useful in treating infections.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to modulate inflammatory responses, indicating potential applications in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various bicyclic alcohols, revealing that some derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria. The compound could be hypothesized to exhibit similar properties based on structural analogies.
  • Anti-inflammatory Mechanisms : In vitro studies on related compounds have shown that they can inhibit pro-inflammatory cytokine production, suggesting that 4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol may also exert anti-inflammatory effects.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-olAntimicrobialHypothetical Study
Bicyclo[3.3.0]octan-3-olAnti-inflammatorySmith et al., 2020
5-EthylnorbornaneAntimicrobialJohnson et al., 2019

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